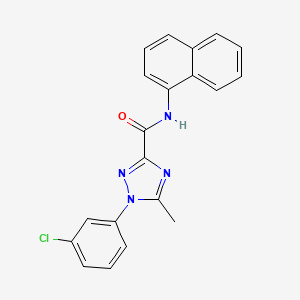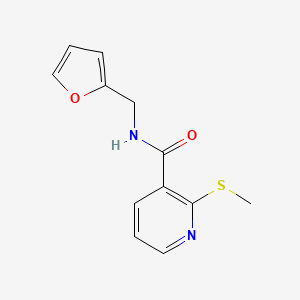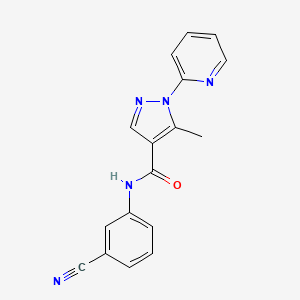
1-(3-chlorophenyl)-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or their derivatives.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the triazole ring.
Attachment of the naphthyl group: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, where a naphthyl boronic acid or ester is coupled with the triazole intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-chlorophenyl)-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-(3-chlorophenyl)-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
1-(3-chlorophenyl)-1,2-ethanediol: Similar in structure but with different functional groups, leading to different chemical and biological properties.
1-methyl-1-phenyl-1,2-ethanediol: Another triazole derivative with distinct properties and applications.
2-methyl-1-phenyl-1,2-ethanediol: Differing in the position of the methyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C20H15ClN4O |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-5-methyl-N-naphthalen-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H15ClN4O/c1-13-22-19(24-25(13)16-9-5-8-15(21)12-16)20(26)23-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H,23,26) |
InChI-Schlüssel |
JZYRYGGNIJWCBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)
![3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365267.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365270.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)

![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
![Methyl 2-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365317.png)
